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Compound of Interest

Compound Name: Chz868

Cat. No.: B606664 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive resource for investigating the off-target effects of Chz868,

a type II JAK2 inhibitor. This guide includes troubleshooting advice, frequently asked questions,

detailed experimental protocols, a summary of kinase inhibition data, and visualizations of

relevant signaling pathways.

Troubleshooting Guide and FAQs
This section addresses common issues and questions that may arise during the investigation

of Chz868's off-target effects.
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Question Answer

My in vitro kinase assay shows inhibition of a

potential off-target, but I can't confirm this in a

cell-based assay. What could be the reason?

Several factors could contribute to this

discrepancy. Chz868 is a type II inhibitor,

meaning it preferentially binds to the inactive

(DFG-out) conformation of kinases. Many in

vitro kinase assays use activated, recombinant

kinases (DFG-in), which may not accurately

reflect the inhibitory potential of Chz868[1].

Additionally, cell permeability, intracellular ATP

concentrations, and the presence of scaffolding

proteins can all influence a compound's activity

within a cell. Consider using a cellular target

engagement assay like the Cellular Thermal

Shift Assay (CETSA) to verify interaction in a

more physiological context.

I'm seeing a thermal shift in my CETSA

experiment for a potential off-target, but the shift

is small. How do I interpret this?

A small thermal shift doesn't necessarily negate

a binding event, but it requires careful

interpretation. The magnitude of the thermal

shift can be influenced by the inhibitor's binding

affinity, the protein's intrinsic thermal stability,

and the specific buffer and cell lysate conditions.

It is crucial to include positive and negative

controls and to perform dose-response

experiments to establish a clear relationship

between Chz868 concentration and the

observed thermal shift.

My kinome scan results show a large number of

potential off-targets for Chz868. How do I

prioritize which ones to validate?

It is important to critically evaluate the hits from

a kinome scan. Prioritize kinases that are

inhibited at concentrations relevant to the

cellular potency of Chz868. Cross-reference the

hits with known biology related to your

experimental system to identify off-targets that

could plausibly contribute to the observed

phenotype. Also, consider the assay format of

the kinome scan; as a type II inhibitor, Chz868's

activity might be misrepresented in assays using

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4505625/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


activated kinases[1]. Follow-up with orthogonal

assays, such as cell-based phosphorylation

assays or CETSA, is essential for validation.

I'm having trouble with the reproducibility of my

CETSA results. What are some common

pitfalls?

Reproducibility in CETSA can be affected by

several factors. Ensure consistent cell density,

lysis conditions, and heating and cooling rates.

Inadequate removal of precipitated proteins

after heat treatment is a common source of

variability. Also, the quality of the antibody used

for detection by Western blot is critical. For a

more detailed guide on troubleshooting, refer to

the provided experimental protocols.

Are there any known off-targets for Chz868 that

I should be particularly aware of?

Yes, broad kinome selectivity profiling has

shown that at a concentration of 100 nM,

Chz868 has activity against 26 kinases,

including its primary target JAK2 and the off-

target TYK2[1]. Follow-up cellular assays have

substantiated low nanomolar activity against

members of the KIT, PDGFR, and VEGFR

families[1]. Selectivity issues with VEGFR1 and

VEGFR2 have also been noted[2].

Experimental Protocols
Detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Profiling
This protocol is designed to assess the inhibitory activity of Chz868 against a panel of purified

kinases.

Materials:

Purified recombinant kinases

Appropriate kinase-specific peptide substrates
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Chz868 stock solution (in DMSO)

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01%

Brij-35)

ATP solution

Radiolabeled [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

96-well plates

Scintillation counter or luminometer

Procedure:

Prepare serial dilutions of Chz868 in kinase reaction buffer.

In a 96-well plate, add the kinase, peptide substrate, and the Chz868 dilution.

Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using the radiometric method).

The final ATP concentration should be close to the Kₘ for each specific kinase.

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction

is in the linear range.

Stop the reaction. For radiometric assays, this can be done by adding a stop solution (e.g.,

3% phosphoric acid). For the ADP-Glo™ assay, follow the manufacturer's instructions.

Quantify the kinase activity. For radiometric assays, spot the reaction mixture onto a

phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the

incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure

the luminescence using a luminometer.

Plot the percentage of kinase inhibition against the logarithm of the Chz868 concentration

and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)
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This protocol is used to confirm the direct binding of Chz868 to potential off-target kinases

within a cellular context.

Materials:

Cell line expressing the target kinase

Chz868 stock solution (in DMSO)

Cell culture medium

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., PBS with protease inhibitors)

PCR tubes or 96-well PCR plate

Thermal cycler

Centrifuge

SDS-PAGE and Western blotting reagents

Primary antibody specific to the target kinase

Procedure:

Culture cells to the desired confluency and treat with various concentrations of Chz868 or

vehicle (DMSO) for a specified time (e.g., 1-2 hours).

Harvest the cells, wash with PBS, and resuspend in lysis buffer.

Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.

Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3

minutes, followed by cooling to room temperature for 3 minutes.

Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the

precipitated proteins.
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Carefully collect the supernatant containing the soluble protein fraction.

Analyze the amount of soluble target protein in the supernatant by SDS-PAGE and Western

blotting using a specific primary antibody.

Quantify the band intensities and plot the percentage of soluble protein against the

temperature for each Chz868 concentration. A shift in the melting curve to a higher

temperature in the presence of Chz868 indicates target engagement.

Quantitative Data Summary
The following table summarizes the known inhibitory activities of Chz868 against its primary

target and identified off-targets. Note that for some kinases, only qualitative data is currently

available in the public domain.
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Target Kinase Assay Type IC₅₀ (µM) Notes

JAK2 (Wild-Type) Cellular 0.17
In EPOR JAK2 WT

Ba/F3 cells[3][4][5].

TYK2 Kinome Scan -
Activity observed at

100 nM[1].

KIT Cellular -

Low nanomolar

activity

substantiated[1].

PDGFR family Cellular -

Low nanomolar

activity

substantiated[1].

VEGFR family Cellular -

Low nanomolar

activity

substantiated[1].

Selectivity issues

noted for VEGFR1

and VEGFR2[2].

21 other kinases Kinome Scan -

Activity observed at

100 nM[1]. Specific

kinases not publicly

disclosed.

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a

typical experimental workflow for investigating off-target effects.
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Caption: The JAK-STAT signaling pathway, the primary target of Chz868.
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Caption: Experimental workflow for identifying and validating off-target effects.
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Caption: Simplified VEGFR signaling pathway, a potential off-target of Chz868.
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Caption: Simplified KIT and PDGFR signaling pathways, potential off-targets of Chz868.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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